molecular formula C11H7BrF3N B3146339 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline CAS No. 596845-29-3

2-Bromo-6-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B3146339
CAS No.: 596845-29-3
M. Wt: 290.08 g/mol
InChI Key: BOSXVUMDKRIGTN-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a bromine atom at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 4. The quinoline scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring, which is widely exploited in medicinal chemistry due to its versatility in drug design .

Properties

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSXVUMDKRIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent under acidic conditions. For example, the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 is a reactive site for nucleophilic aromatic substitution. Common reagents include:

  • Grignard reagents : Introduce alkyl or aryl groups via palladium-mediated coupling (e.g., Suzuki-Miyaura reactions) .

  • Amines : Displace bromine under basic conditions (e.g., DMF with K2CO3) .

Example Reaction Conditions

ReagentSolventTemperature (°C)Yield (%)
Pd(OAc)₂, 2,2'-bpyToluene12045–90
MeMgBrTHF-7873–97

Oxidation and Reduction

The quinoline core undergoes:

  • Oxidation : Formation of N-oxides via m-CPBA or H2O2 under acidic conditions .

  • Reduction : Conversion to dihydroquinoline using LiAlH4 or catalytic hydrogenation.

Key Observations

  • Oxidation enhances electrophilicity, increasing reactivity in subsequent substitutions.

  • Reduction alters lipophilicity, affecting bioavailability in medicinal applications .

Coupling Reactions

Suzuki-Miyaura Coupling
Replaces bromine with aryl groups using arylboronic acids and palladium catalysts .
Example :
2 Bromo 6 methyl 4 trifluoromethyl quinoline+PhB OH Pd OAc 2 2 bpyPh substituted quinoline\text{2 Bromo 6 methyl 4 trifluoromethyl quinoline}+\text{PhB OH }\xrightarrow{\text{Pd OAc 2 2 bpy}}\text{Ph substituted quinoline}

Cross-Coupling with Alkenes
Heck or Stille coupling introduces alkene substituents, expanding structural diversity .

Biological Activity

The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and methyl substituents modulate electronic properties. This compound is investigated for:

  • Anticancer activity : Inhibition of tubulin polymerization.

  • Antimicrobial effects : Targeting bacterial DNA gyrase .

Comparative Reaction Analysis

CompoundReaction TypeKey Difference
2-Bromo-6-fluoro-4-(trifluoromethyl)quinolineSuzuki couplingFluorine increases electronegativity
2-Bromo-4-(trifluoromethyl)pyridineSubstitutionPyridine core reduces steric hindrance
4-Bromo-6-chloro-2-(trifluoromethyl)quinolineOxidationChlorine enhances reactivity

Synthetic Challenges

  • Regioselectivity : Bromine at position 2 competes with other reactive sites during substitution .

  • Stability : Sensitive to light and moisture, requiring controlled storage .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substitution patterns, molecular weights, and reported activities of 2-bromo-6-methyl-4-(trifluoromethyl)quinoline with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Application Key References
This compound Br (2), CH₃ (6), CF₃ (4) Not reported Not explicitly reported (Theoretical)
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Br (6), Cl (4), CF₃ (2) 310.50 Intermediate in kinase inhibitor synthesis
2-Bromo-4-(trifluoromethyl)quinoline Br (2), CF₃ (4) 276.05 (calc.) Potential kinase inhibition scaffold
2,8-Bis(trifluoromethyl)quinoline CF₃ (2), CF₃ (8) 284.17 Antimycobacterial (MIC: 3.13 µg/mL)
4-(Difluoromethyl)-8-(trifluoromethoxy)quinoline CF₂H (4), OCF₃ (8), CF₃ (2) 307.21 Agricultural chemical candidate
Key Observations:

Substitution Position Effects: The 2-bromo-4-CF₃ motif is shared with 2-bromo-4-(trifluoromethyl)quinoline , but the addition of a 6-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to halogenated analogs (e.g., 6-bromo-4-chloro-2-CF₃ quinoline) . Trifluoromethyl groups at positions 2 and 8 (e.g., 2,8-bis-CF₃ quinoline) demonstrate potent antimycobacterial activity, suggesting that CF₃ placement significantly impacts biological efficacy .

6-Bromo-4-chloro-2-CF₃ quinoline serves as an intermediate in kinase inhibitor synthesis, indicating the scaffold’s relevance in targeting ATP-binding pockets .

Synthetic Accessibility: Many analogs are synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, 6-bromo-4-chloro-2-CF₃ quinoline is prepared by reacting 4-chloro-2-CF₃ quinoline with bromine sources . The target compound may require similar strategies, with methyl introduction via alkylation or cross-coupling .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, while bromine may slow enzymatic degradation. The methyl group could further shield reactive sites, enhancing half-life .
  • Solubility: Polar groups (e.g., -OH in 6-bromo-4-hydroxy-2-CF₃ quinoline) improve aqueous solubility, whereas the target compound’s hydrophobicity may necessitate formulation optimization .

Biological Activity

2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H8BrF3N
  • Molecular Weight : 304.08 g/mol
  • CAS Number : 596845-29-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Quinoline derivatives are known to exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that quinolines can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)9.8
A549 (Lung Cancer)15.3

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

  • Cell Line Studies : A comprehensive study analyzed the effects of this compound on cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Synthetic Analogues : Research into synthetic analogues of this compound has shown that modifications can enhance its biological activity, suggesting a structure-activity relationship that can be exploited for drug design .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a multi-targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A modified Vilsmeier-Haack reaction using reagents like MSCL-DMF/DMAC can introduce formyl/acetyl groups at specific positions, followed by bromination . For example, cyclopropyl acetylene and anhydrous zinc(II) in toluene under controlled temperatures (25–50°C) have been used to synthesize analogous quinoline derivatives, with purification via silica gel column chromatography (hexane/ethyl acetate) . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to improve yields.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and confirm bromine/methyl/trifluoromethyl groups. For example, 19F^{19}\text{F} NMR is critical for trifluoromethyl group analysis .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 88.8° between quinoline and cyclopropyl rings in analogues) using SHELX software for refinement .

Q. How does the reactivity of the bromine substituent influence further functionalization?

  • Methodological Answer : The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura). To avoid side reactions with the trifluoromethyl group, use palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) in THF/water mixtures at 60–80°C . Monitor regioselectivity via LC-MS to detect undesired byproducts .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives, and what contradictions arise between in silico and experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like kinases. However, discrepancies may arise due to solvent effects unaccounted for in simulations. For example, derivatives with high in silico binding affinity to DNA gyrase may show low in vitro activity due to poor solubility, requiring experimental validation via MIC assays .

Q. What strategies resolve low yields in regioselective bromination of the quinoline core?

  • Methodological Answer : Use directing groups (e.g., methyl at position 6) to enhance bromination at position 2. Alternatively, employ NBS (N-bromosuccinimide) in acetic acid under UV light to improve selectivity . If competing bromination occurs at the trifluoromethyl group, switch to a bulkier brominating agent (e.g., Br2_2/FeCl3_3) to sterically hinder undesired sites .

Q. How are crystallographic data analyzed when spectroscopic results suggest structural anomalies?

  • Methodological Answer : When NMR signals conflict with X-ray diffraction data (e.g., unexpected dihedral angles), re-examine crystal packing effects using SHELXL refinement. For instance, asymmetric unit distortions in analogues like 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline were resolved by adjusting hydrogen atom positions via riding models . Pair with Hirshfeld surface analysis to identify intermolecular interactions affecting conformation .

Q. What mechanistic insights explain the antitumor activity of structurally related quinoline derivatives?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced intercalation with DNA or inhibition of topoisomerase II. Evaluate via:

  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Molecular docking : Compare binding modes of this compound with known inhibitors (e.g., ciprofloxacin) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline
Reactant of Route 2
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline

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